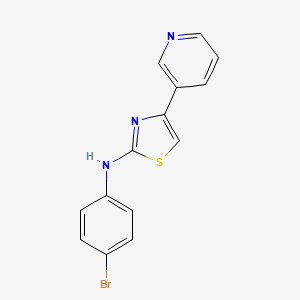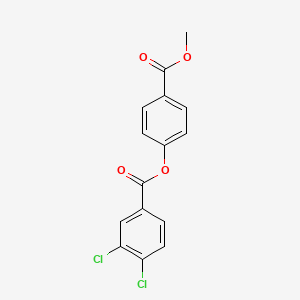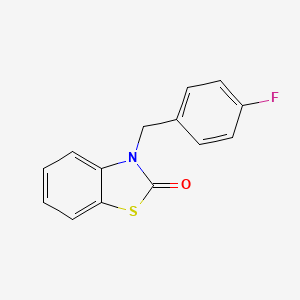![molecular formula C12H11N5 B5650567 N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine, also known as MITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. MITA is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide.
作用機序
The exact mechanism of action of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes involved in various metabolic pathways. For example, this compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have demonstrated that this compound can reduce the levels of oxidative stress markers and inflammatory cytokines in animal models.
実験室実験の利点と制限
One of the advantages of using N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anticancer, antifungal, antibacterial, antioxidant, and anti-inflammatory activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, and its safety profile needs to be further investigated.
将来の方向性
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the use of this compound as a potential therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study the potential use of this compound as a plant growth regulator and as a pesticide. Additionally, further studies are needed to investigate the safety and toxicity of this compound in different cell lines and animal models.
合成法
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been synthesized using different methods, including the reaction of 2-methylindole-3-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of 2-methylindole-3-carbaldehyde with 4-nitro-1,2,4-triazole, followed by reduction to the corresponding amine using sodium dithionite. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-11(6-14-17-8-13-7-15-17)10-4-2-3-5-12(10)16-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZIEXNDVLVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)
![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)
![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

methanone](/img/structure/B5650573.png)